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Introduction and Mechanism of Action

Maralixibat (marketed as Livmarli) is an orally administered ileal bile acid transporter (IBAT) inhibitor

approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged 3 months

and older and progressive familial intrahepatic cholestasis (PFIC) aged 12 months and older [1] [2]. It

represents a targeted therapeutic approach for managing the debilitating pruritus associated with these

cholestatic liver disorders. By inhibiting the ileal bile acid transporter in the distal ileum, maralixibat disrupts

the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile acids and a consequent

reduction in systemic bile acid levels [1] [3]. This reduction correlates with the alleviation of pruritus, a

primary clinical benefit observed in patients [3].

Table 1: Key Physicochemical and Pharmacological Properties of Maralixibat

Property Description

Drug Class Ileal Bile Acid Transporter (IBAT) Inhibitor [1]

Chemical
Formula

C₄₀H₅₆N₃O₄S [1]
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Property Description

Molecular
Weight

674.96 g/mol [1]

Mechanism of
Action

Reversible inhibition of the ileal bile acid transporter (IBAT) in the distal ileum,
reducing bile acid reabsorption and lowering serum bile acid levels [1] [3]

Brand Name Livmarli [4]

Formulation and Presentation

Maralixibat is available as an oral solution with specific strengths tailored for different indications. For

ALGS, the solution is supplied at a concentration of 9.5 mg/mL [5]. For PFIC, a higher concentration

solution of 19 mg/mL is used; these two strengths are not interchangeable [5]. The formulation contains

propylene glycol at a concentration of 364.5 mg/mL, a critical consideration for pediatric patients under 5

years of age due to the risk of toxicity from excessive intake [6] [5]. The solution should be stored at room

temperature, and any unused portion must be discarded 100 days after first opening the bottle [4].

Administration Protocols

Dosing and Titration Schedules

Dosing is weight-based and follows a structured titration schedule to improve tolerability. The specific

regimen varies by indication.

Table 2: Dosing Regimen for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

Patient Weight (kg) Days 1-7 Dose Volume (mL) From Day 8 Dose Volume (mL)

5–6 0.1 0.2

7–9 0.15 0.3
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Patient Weight (kg) Days 1-7 Dose Volume (mL) From Day 8 Dose Volume (mL)

10–12 0.2 0.45

13–15 0.3 0.6

16–19 0.35 0.7

20–24 0.45 0.9

25–29 0.5 1

30–34 0.6 1.25

35–39 0.7 1.5

40–49 0.9 1.75

50–59 1 2.25

60–69 1.25 2.5

≥70 1.5 3

For PFIC, the 19 mg/mL solution is used. Treatment is initiated at 285 mcg/kg once daily [5]. The dose is

then titrated upward as tolerated, first to 285 mcg/kg twice daily, then to 428 mcg/kg twice daily, and

finally to the target maintenance dose of 570 mcg/kg twice daily [5]. The maximum daily dose volume for

the PFIC solution is 2 mL (38 mg) [5].

Administration Instructions

Timing: Administer 30 minutes before a meal [5] [4]. For twice-daily PFIC dosing, this should be 30
minutes before the morning and evening meals.

Measurement: The provided calibrated oral dosing dispenser (0.5 mL, 1 mL, or 3 mL) must be
used to ensure accurate measurement of the dose. Household teaspoons are not accurate enough

and must not be used [5] [2].
Missed Dose:
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Once-daily regimen: If missed, take within 12 hours of the scheduled time. If beyond 12 hours,

skip the dose and resume the normal schedule the next day [5] [2].
Twice-daily regimen: If missed, take within 6 hours of the scheduled time. If beyond 6 hours,

skip the dose and resume the normal schedule at the next dose [5].

Stability and Handling

The chemical stability of the prepared oral solution is maintained when stored in the original container at

room temperature. From a microbiological perspective, once the bottle is opened, the solution should be used

within 100 days, after which any remaining product must be discarded [4]. This 100-day beyond-use date is

critical for patient safety and must be clearly labeled on the container when dispensed.

Pharmacological Basis for Administration

Pharmacokinetics and Food Effect

Maralixibat exhibits minimal systemic absorption [1] [3]. After oral administration, plasma concentrations

are often below the limit of quantification (0.25 ng/mL) at the recommended doses, which is consistent with

its localized site of action in the gastrointestinal tract [1]. Administration with a high-fat meal decreases

both the rate (Cmax) and extent (AUC) of absorption by 64.8% to 85.8% compared to the fasted state [1].

To ensure consistent and predictable local activity at the IBAT, the protocol mandates administration in a

fasted state, 30 minutes before a meal [5].

Signaling Pathway and Rationale for Timing

The following diagram illustrates the mechanistic rationale behind the pre-meal administration of

maralixibat.
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Safety and Monitoring Protocols

Pre-Treatment Screening and Baseline Assessments

Before initiating therapy, the following baseline assessments are required:
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Liver Function: Complete liver tests, including ALT, AST, total bilirubin, direct bilirubin, and INR [6]

[5].
Fat-Soluble Vitamins: Serum levels of vitamins A, D, E, and K (via INR); initiate supplementation if a

deficiency is identified [6] [5].
Patient History: Assess for contraindications, including prior or active hepatic decompensation

events (e.g., variceal hemorrhage, ascites, hepatic encephalopathy) [6] [4].

Ongoing Monitoring and Management

Frequent monitoring is essential during treatment, particularly in the initial 6-8 months.

Liver Tests: Monitor frequently for treatment-emergent elevations or worsening of liver tests. Dose
reduction or interruption is recommended for new abnormalities in the absence of other causes [6] [5].

Gastrointestinal Effects: Monitor for diarrhea, abdominal pain, and vomiting, which are the most
common adverse reactions. Monitor for dehydration and manage promptly. Consider dose reduction

or interruption for persistent or severe GI effects [6].
Fat-Soluble Vitamin (FSV) Levels: Monitor periodically during therapy, as maralixibat may impair the

absorption of FSVs. Supplement as needed [6] [5].
Bone Fractures: Be aware of an increased risk of bone fractures. Monitor for clinical signs and

manage FSV deficiency aggressively [6].
Propylene Glycol Toxicity: For pediatric patients <5 years old, monitor for signs of toxicity (e.g.,

CNS, cardiovascular, or respiratory effects), as the oral solution contains propylene glycol [6] [5].

Drug Interaction Management

Maralixibat has several clinically important drug interactions that require specific management protocols.

Bile Acid Binding Resins: Drugs such as cholestyramine, colesevelam, and colestipol may bind to

maralixibat in the GI tract, reducing its absorption. Administer maralixibat at least 4 hours before
or after these agents [6] [4] [7].

OATP2B1 Substrates: Based on in vitro data, maralixibat may decrease the absorption of co-
administered drugs that are substrates of the OATP2B1 transporter (e.g., statins). Consider

monitoring the effects of these OATP2B1 substrates as needed [6] [4].
Fat-Soluble Vitamins: As maralixibat may affect their absorption, the dosing of vitamin supplements

may need to be adjusted based on periodic monitoring of serum levels [6] [7].

Conclusion
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The administration of maralixibat oral solution requires strict adherence to a detailed protocol encompassing

precise weight-based dosing, a mandatory titration schedule, and administration 30 minutes before a meal to

ensure optimal efficacy. Its use is backed by a comprehensive safety monitoring plan focused on liver

function, gastrointestinal adverse reactions, and fat-soluble vitamin status. The availability of a tablet

formulation for older patients provides additional flexibility, but the oral solution remains the standard for

the pediatric population most affected by these rare cholestatic liver diseases. Following these application

notes and protocols is essential for the safe and effective use of maralixibat in both clinical practice and

research settings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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